1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate
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Overview
Description
1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H11F3N2O4. It is known for its unique structure, which includes a pyrrole ring substituted with an aminopropyl group and a trifluoroacetate moiety.
Preparation Methods
The synthesis of 1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate typically involves the reaction of maleimide derivatives with aminopropyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products
Scientific Research Applications
1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The trifluoroacetate moiety may enhance the compound’s stability and bioavailability, facilitating its effects in biological systems .
Comparison with Similar Compounds
Similar compounds to 1-(3-Aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate include:
1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate: This compound has a longer alkyl chain, which may affect its reactivity and interactions.
1-(2-Aminoethyl)maleimide hydrochloride: This compound has a shorter alkyl chain and different counterion, influencing its solubility and reactivity.
3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione: This compound contains additional indole groups, which may confer unique biological activities
Properties
Molecular Formula |
C9H10F3N2O4- |
---|---|
Molecular Weight |
267.18 g/mol |
IUPAC Name |
1-(3-aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H10N2O2.C2HF3O2/c8-4-1-5-9-6(10)2-3-7(9)11;3-2(4,5)1(6)7/h2-3H,1,4-5,8H2;(H,6,7)/p-1 |
InChI Key |
KXQYFSRZPNLIDW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCN.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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